molecular formula C24H20N4O B1584857 Sudan Red B CAS No. 3176-79-2

Sudan Red B

Cat. No.: B1584857
CAS No.: 3176-79-2
M. Wt: 380.4 g/mol
InChI Key: NHXXLZBKTKNTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sudan Red B is a synthetic, oil-soluble azo dye historically used in industrial applications such as textiles, waxes, and polishes. Structurally, it belongs to the Sudan dye family, characterized by an azo group (-N=N-) linking aromatic hydrocarbons. This compound is often detected in adulterated spices, sauces, and processed meats, necessitating sensitive analytical methods for regulatory compliance .

Properties

IUPAC Name

1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16-6-5-8-19(14-16)25-27-22-12-11-20(15-17(22)2)26-28-24-21-9-4-3-7-18(21)10-13-23(24)29/h3-15,29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXLZBKTKNTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016720, DTXSID60863118
Record name C.I. Solvent Red 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-{3-Methyl-4-[(3-methylphenyl)diazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-79-2
Record name Solvent Red 25
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3176-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solvent Red 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan Red B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Solvent Red 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT RED 25
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FF2354A0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diazotization Step

  • Starting Material : Aromatic amine (e.g., aniline derivative)
  • Reagents : Sodium nitrite (NaNO2), hydrochloric acid (HCl)
  • Conditions : Temperature maintained between 0-5°C to stabilize the diazonium salt
  • Reaction : Formation of diazonium salt via in situ generation of nitrous acid

Coupling Step

  • Coupling Component : β-naphthol or related phenolic compound dissolved in alkaline solution (e.g., sodium hydroxide)
  • Reaction Conditions : The diazonium salt solution is slowly added to the coupling component solution under stirring and controlled temperature (0-10°C) to avoid side reactions
  • Outcome : Formation of the azo bond resulting in this compound dye

Isolation and Purification

  • Precipitation : The dye precipitates out of solution due to low solubility in water
  • Filtration and Washing : The precipitate is filtered and washed with water and organic solvents to remove impurities
  • Recrystallization : The crude dye is recrystallized from organic solvents such as acetone, toluene, or ethanol to improve purity and obtain the desired crystal form

Crystallization and Polymorphism

Research on Sudan dyes, including Sudan Red I, shows that polymorphic forms significantly affect dye properties such as stability and purity. While specific data on this compound polymorphs are limited, analogous methods apply:

  • Controlled Cooling : Slow cooling of the dye solution promotes formation of well-defined crystals.
  • Solvent Selection : Choice of solvent influences crystal habit and purity.
  • Drying Methods : Vacuum drying or oven drying at controlled temperatures prevents degradation.

Data Table: Typical Reaction Parameters for this compound Preparation

Step Parameter Typical Range/Value Notes
Diazotization Temperature 0–5 °C Low temp stabilizes diazonium salt
Reagents NaNO2, HCl Stoichiometric amounts
Coupling Coupling agent β-naphthol or phenol Dissolved in alkaline medium
pH ~9–11 Alkaline conditions favor coupling
Temperature 0–10 °C Prevents side reactions
Isolation Precipitation solvent Water Dye precipitates due to low water solubility
Purification Recrystallization solvent Acetone, toluene, ethanol Enhances purity and crystal quality
Drying Method Vacuum or oven drying Controlled temperature to avoid decomposition

Research Findings and Analytical Characterization

  • Purity Improvement : Recrystallization enhances dye purity, critical for industrial applications and regulatory compliance.
  • X-ray Powder Diffraction (XRD) : Used to identify crystal forms and confirm polymorphism, ensuring reproducible dye quality.
  • Spectroscopic Analysis : UV-Vis and Mass Spectrometry confirm the azo structure and molecular weight (around 379.4 g/mol for Sudan Red 7B analog).
  • Stability : Proper drying and storage conditions prevent degradation and maintain color strength.

Chemical Reactions Analysis

Types of Reactions: Sudan Red B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Food Safety and Quality Control

Detection of Illegal Dyes in Food Products

Sudan Red B, along with other Sudan dyes, has been illicitly used to enhance the color of food products, including spices and sauces. The detection of these dyes is crucial for ensuring food safety. Various analytical methods have been developed for their identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method is widely used for detecting Sudan dyes in food matrices. For instance, a study analyzed chili powder samples and found multiple instances of banned dyes, including this compound, demonstrating the efficacy of this technique for monitoring food safety .
Dye Sample Detected In Concentration (µg/kg)
Sudan ISample A4.6
Sudan IISample L14.03
This compoundVarious SpicesDetected above action limits

Microbiological Studies

Impact on Bacterial Growth

Research has shown that Sudan dyes can affect the growth rates of various bacterial strains. A notable study evaluated the genotoxic effects of Sudan dyes on different bacteria, revealing that certain strains were inhibited by this compound:

  • Inhibition Rates : Clostridium perfringens and Lactobacillus rhamnosus exhibited significant growth inhibition when exposed to Sudan dyes, including this compound. The growth rates decreased by as much as 47% in some cases .
Bacterial Strain Growth Inhibition (%)
Clostridium perfringens47
Lactobacillus rhamnosus39
Enterococcus faecalis11

Entomological Research

Use as a Marker in Termite Studies

This compound has been utilized as a dye marker in entomological studies to evaluate feeding behavior and survival rates of termites:

  • A study investigated the effects of different concentrations of this compound on Reticulitermes speratus. It was found that higher concentrations significantly reduced feed consumption while maintaining high survival rates .
Concentration (%) Feed Consumption Reduction (%) Survival Rate (%)
0.520-25>90
110<90
2Significant reduction<90

Environmental Impact Studies

Biodegradation by Intestinal Microflora

Research indicates that certain bacteria can degrade Sudan dyes, including this compound, which is significant for environmental microbiology:

  • A study demonstrated that Bifidobacterium infantis and other strains could completely reduce the concentration of Sudan dyes in controlled environments, suggesting potential applications in bioremediation .

Mechanism of Action

Sudan Red B exerts its effects primarily through its affinity for lipids. The dye is more soluble in lipids than in its original solvent, allowing it to leave the solvent and color the lipid in the tissue section. This process involves boundary-surface adsorption, where the dye molecules interact with the lipid molecules at the interface .

Comparison with Similar Compounds

Key Structural Insights :

  • The azo group (-N=N-) is common across all Sudan dyes, but substituents like methoxy (Sudan Red 7B) or diethylamino (Sudan IV) alter polarity and spectral properties .
  • Sudan Black B’s polyaromatic structure enhances lipid affinity, making it useful for staining lipid granules, though it may cross-react with non-PHA lipids .

Analytical Detection Comparison

This compound and related dyes are analyzed using similar chromatographic methods due to their lipophilicity and structural similarities:

Method Target Compounds LOD (mg/kg) Key Challenges
HPLC-UV/Vis Sudan I-IV, Red B, 7B, Para Red 0.014–0.075 Matrix interference in meat products
LC-MS/MS This compound, Black B, Methyl Yellow <0.05 Ion suppression in complex matrices
SERS Sudan Red (unspecified variant) Not quantified Surface charge dependency on nanoparticles

Analytical Insights :

  • This compound exhibits comparable detection limits to Sudan I-IV using HPLC, but LC-MS/MS offers higher specificity via MRM transitions .
  • Surface-enhanced Raman spectroscopy (SERS) effectiveness varies with nanoparticle preparation; this compound may require negatively charged Ag nanoparticles for optimal signal .

Application Insights :

  • Sudan Black B’s membrane-binding affinity (log P > 4) makes it persistent in biological systems, unlike this compound, which is more rapidly metabolized .
  • Sudan Red 7B’s bluish-red hue is preferred in non-food industrial applications, but its toxicity profile remains understudied .

Regulatory and Environmental Impact

All Sudan dyes are prohibited in food due to genotoxicity risks. This compound is frequently detected in environmental samples via advanced methods like magnetic nanoparticle extraction . Comparative studies show Sudan IV and Red B exhibit higher environmental persistence than Sudan I .

Biological Activity

Sudan Red B, a synthetic azo dye, is primarily known for its application in various industries, including textiles and food. However, its biological activity has raised significant concerns regarding its potential health effects and environmental impact. This article delves into the biological activity of this compound, examining its toxicity, genotoxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is chemically classified as an azo dye, characterized by the presence of the azo group (-N=N-). Its molecular formula is C18_{18}H16_{16}N4_{4}O2_{2}S. The dye's structure contributes to its stability and solubility in organic solvents, making it effective for staining applications.

1. Toxic Effects on Microorganisms

Research indicates that this compound exhibits toxic effects on various bacterial strains. A study assessing the impact of several Sudan dyes on human intestinal bacteria found that this compound significantly inhibited the growth of strains such as Clostridium perfringens and Lactobacillus rhamnosus, with growth reductions ranging from 14% to 47% depending on exposure time .

Table 1: Inhibition of Bacterial Growth by this compound

Bacterial StrainGrowth Reduction (%)
Clostridium perfringens14 - 47
Lactobacillus rhamnosus32 - 14
Enterococcus faecalis11
Escherichia coliNot significantly affected

2. Genotoxicity Studies

This compound has been implicated in genotoxic effects. A molecular modeling study highlighted that metabolites of Sudan dyes can induce DNA damage through the formation of adducts, leading to mutations. Specifically, cytochrome P450 enzymes may activate this compound to produce reactive metabolites that interact with DNA .

Occupational Exposure

A notable case study reported a 46-year-old female worker exposed to this compound in a cosmetics packaging company. After years of exposure, she developed occupational asthma characterized by respiratory symptoms that improved upon leaving her job. Blood tests indicated eosinophilia, suggesting an IgE-mediated hypersensitivity reaction .

Environmental Impact

The degradation of this compound by intestinal bacteria has been explored as a potential bioremediation strategy. Certain strains such as Bifidobacterium infantis and Clostridium indolis demonstrated complete degradation capabilities for several Sudan dyes, including this compound . This highlights the role of microbial communities in mitigating the environmental impact of synthetic dyes.

Table 2: Degradation Capacity of Intestinal Bacteria on Sudan Dyes

Bacterial StrainDegradation Efficiency (%)
Bifidobacterium infantis100
Clostridium indolis100
Enterococcus faecalisPartial
Escherichia coliNone

Q & A

Q. Table 1. Comparison of Detection Techniques for this compound

TechniqueLOD (ng/g)Key AdvantagesLimitationsReferences
HPLC-DAD10Cost-effective, routine useMatrix interference
LC-MS/MS0.5High specificity, multi-residueExpensive instrumentation
SERS*0.1Ultra-sensitive, rapid screeningRequires nanoparticle optimization
*Surface-enhanced Raman spectroscopy

Q. Table 2. Strategies to Address Conflicting Toxicological Data

ApproachApplication ExampleEvidence Support
Dose-response alignmentNormalize data to body surface area (BSA)
Mechanistic validationCross-validate in vitro and in vivo endpoints
Systematic reviewPRISMA-guided synthesis of heterogeneous data

Key Considerations for Literature Reviews

  • Prioritize databases like PubMed, Web of Science, and Embase for systematic reviews. Avoid Google Scholar due to irreproducible search results .
  • Use controlled vocabulary (e.g., MeSH terms: “this compound/toxicity”) and Boolean operators to refine searches .

Ethical and Reporting Standards

  • For human biomonitoring studies, anonymize participant data and document informed consent procedures per Declaration of Helsinki .
  • Disclose all conflicts of interest and funding sources in the “Acknowledgments” section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sudan Red B
Reactant of Route 2
Reactant of Route 2
Sudan Red B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.